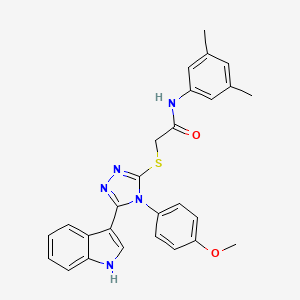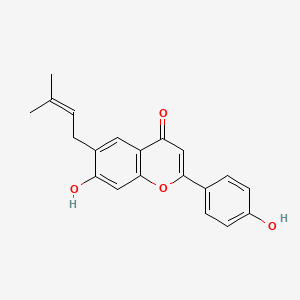
Licoflavone A
Übersicht
Beschreibung
- Licoflavon A ist eine Flavonoidverbindung, die aus den Wurzeln von Glycyrrhiza uralensis (Süßholzwurzel) isoliert wurde.
- Es zeigt eine inhibitorische Aktivität gegen die Protein-Tyrosin-Phosphatase-1B (PTP1B) mit einem IC50-Wert von 54,5 μM .
- Flavonoide sind eine Klasse von Polyphenolverbindungen, die in verschiedenen Pflanzen vorkommen und für ihre vielfältigen biologischen Aktivitäten bekannt sind.
Wirkmechanismus
Target of Action
Licoflavone A, a flavonoid isolated from the roots of Glycyrrhiza uralensis, primarily targets the protein tyrosine phosphatase-1B (PTP1B) and VEGFR-2 . PTP1B is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, and the insulin signaling pathway . VEGFR-2 is a primary receptor for vascular endothelial growth factors that regulate blood vessel formation .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It inhibits the activity of PTP1B, with an IC50 value of 54.5 μM . In the case of VEGFR-2, this compound blocks its signaling pathway, thereby suppressing the proliferation of gastric cancer cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By blocking the VEGFR-2 signaling pathway, this compound inhibits the proliferation, cycle, apoptosis, migration, invasion, and epithelial-mesenchymal transition (EMT) of VEGF-stimulated MKN-45 cells . It also potentially involves the PI3K/AKT and MEK/ERK signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis. It also inhibits the migration, invasion, and EMT of VEGF-stimulated MKN-45 cells . These effects contribute to its antitumor potency against gastric cancer .
Biochemische Analyse
Biochemical Properties
Licoflavone A has been shown to inhibit the activity of protein tyrosine phosphatase-1B (PTP1B), with an IC50 value of 54.5 μM . This interaction with PTP1B suggests that this compound may play a role in regulating signal transduction pathways within cells.
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of human gastric cancer cells such as SGC-7901, MKN-45, and MGC-803 . It also has the ability to block cell cycle, induce apoptosis, and inhibit migration, invasion, and epithelial-mesenchymal transition (EMT) of VEGF-stimulated MKN-45 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with VEGFR-2, a receptor tyrosine kinase. This compound has been found to bind to VEGFR-2, blocking its signaling pathway . This blockade can lead to the inhibition of downstream PI3K/AKT and MEK/ERK signaling pathways, which are involved in cell proliferation, survival, and migration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study has shown that this compound has a protective effect on the gastric mucosa in rats with chronic superficial gastritis .
Metabolic Pathways
Its interaction with PTP1B suggests that it may play a role in the regulation of metabolic processes .
Vorbereitungsmethoden
- Licoflavon A kann durch Extraktion und Reinigungsprozesse aus Süßholzwurzel gewonnen werden.
- Synthesewege und spezifische Reaktionsbedingungen für seine Herstellung sind in der Literatur nicht weit verbreitet.
- Industrielle Produktionsmethoden können großtechnische Extraktions- und Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
- Licoflavon A unterliegt aufgrund seiner strukturellen Merkmale wahrscheinlich verschiedenen chemischen Reaktionen.
- Häufige Reaktionen umfassen Oxidation, Reduktion und Substitution.
- Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht umfassend untersucht.
- Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg ab.
Wissenschaftliche Forschungsanwendungen
- Licoflavon A hat aufgrund seiner potenziellen gesundheitlichen Vorteile Interesse in der wissenschaftlichen Forschung geweckt.
- In der Medizin kann es Anwendungen im Zusammenhang mit der Diabetesbehandlung haben, da PTP1B-Inhibitoren wegen ihrer antidiabetischen Wirkungen untersucht werden.
- Seine Verwendung in der traditionellen chinesischen Medizin und als Naturprodukt erfordert weitere Untersuchungen.
Wirkmechanismus
- Der Wirkmechanismus von Licoflavon A umfasst die Inhibition von PTP1B, einem Enzym, das an der Insulinsignalübertragung beteiligt ist.
- Durch die Inhibition von PTP1B kann es die Insulinsensitivität verbessern und die Glukosehomöostase regulieren.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Licoflavon A liegt in seiner spezifischen Inhibition von PTP1B.
- Zu ähnlichen Verbindungen gehören andere Flavonoide wie Quercetin und Kaempferol, aber ihre Zielmoleküle und Wirkungen unterscheiden sich.
Eigenschaften
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-11,21-22H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGURBGBPIKRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61153-77-3 | |
| Record name | Licoflavone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LICOFLAVONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K78PYN58P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Licoflavone A has been identified to interact with the following molecular targets:* Vascular endothelial growth factor receptor 2 (VEGFR-2): this compound exhibits anti-gastric cancer activity by binding to and blocking the VEGFR-2 signaling pathway, ultimately inhibiting tumor growth and metastasis [].* Matrix metalloproteinases (MMPs), specifically MMP-1: Molecular docking studies suggest that this compound has a strong binding affinity for MMP-1, potentially acting as an inhibitor and playing a role in wound healing applications [].* SARS-CoV-2 proteins, including the main protease (Mpro) and spike (S) protein: Computational studies indicate that this compound can interact with both the Mpro and S protein of SARS-CoV-2, suggesting potential antiviral activity against this virus [, ].
ANone: this compound's binding to VEGFR-2 disrupts downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways. This leads to:
- Inhibition of proliferation: Reduced cell growth and viability in gastric cancer cells [].
- Cell cycle arrest: Blocking cell cycle progression in gastric cancer cells [].
- Induction of apoptosis: Promotion of programmed cell death in gastric cancer cells [].
- Suppression of migration and invasion: Decreased ability of gastric cancer cells to move and invade surrounding tissues [].
- Inhibition of epithelial-mesenchymal transition (EMT): Reversal of the process that allows cancer cells to become more invasive and metastatic [].
ANone: The molecular formula of this compound is C26H22O6, and its molecular weight is 430.44 g/mol.
ANone: The provided abstracts do not provide specific information about the material compatibility and stability of this compound under various conditions. Further research is needed to determine its stability profile in different formulations and storage conditions.
ANone: The provided research papers do not indicate that this compound possesses catalytic properties. It primarily acts by binding to specific target proteins.
ANone: Several computational approaches have been utilized to investigate this compound's interactions with various targets:
- Molecular docking: This technique has been extensively used to predict the binding modes and affinities of this compound to target proteins such as VEGFR-2 [], MMP-1 [], and SARS-CoV-2 proteins (Mpro and S protein) [, ].
- Molecular dynamics (MD) simulations: MD simulations have been employed to evaluate the stability of the this compound-protein complexes and to gain insights into the dynamic interactions between them [].
- Molecular mechanics/generalized Born surface area (MM/GBSA) free energy calculation: This method has been used to estimate the binding free energy of this compound to its target, providing a quantitative measure of binding affinity [].
A: While the provided abstracts don't mention specific QSAR models developed for this compound, one study explored the structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds, including this compound, using DFT calculations and molecular docking []. Further research could lead to the development of predictive QSAR models for this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


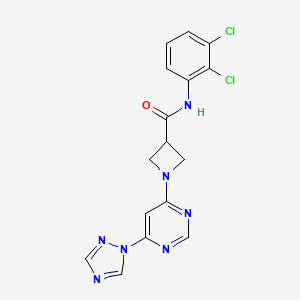
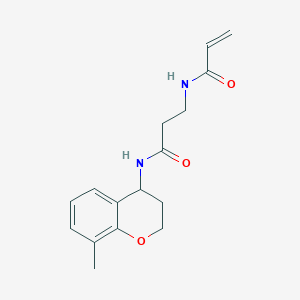
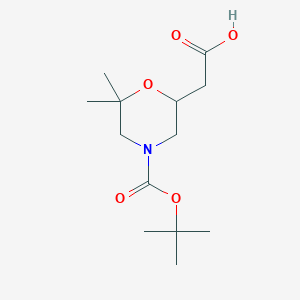
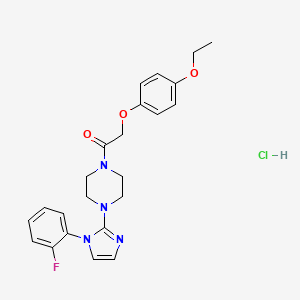
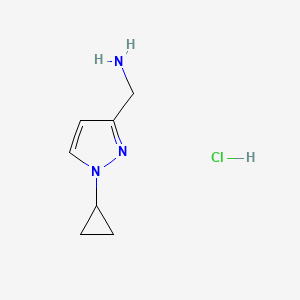
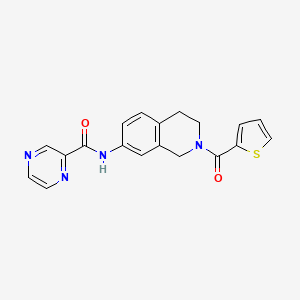
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711017.png)
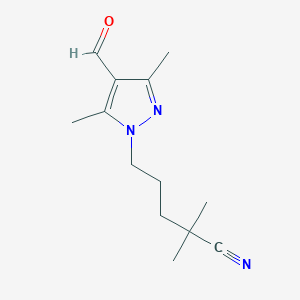
![3-[(2-chlorophenyl)methyl]-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2711019.png)
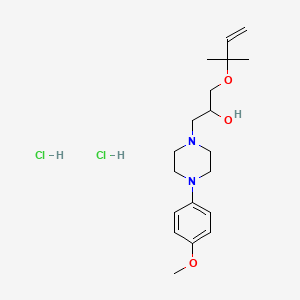
![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)
![2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2711027.png)

